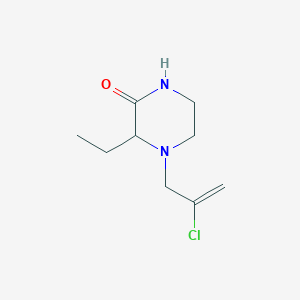
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one, also known as CPP, is a compound that has been widely used in scientific research for its ability to modulate N-methyl-D-aspartate (NMDA) receptors. These receptors are important for synaptic plasticity, learning, and memory. CPP has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, depression, and schizophrenia.
作用机制
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one acts as a competitive antagonist at the glycine binding site of the NMDA receptor. This results in a decrease in NMDA receptor activity, which in turn affects synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region important for learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one in lab experiments is its ability to selectively modulate NMDA receptor activity. This allows researchers to study the specific role of NMDA receptors in various neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
未来方向
There are several future directions for research on 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one. One area of interest is its potential therapeutic applications in neurological disorders. This compound has shown promise in animal models of Alzheimer's disease and depression, and further studies are needed to determine its efficacy in humans. Another area of interest is the development of new compounds that can selectively modulate NMDA receptor activity without the potential toxicity of this compound. These compounds could have important therapeutic applications in a variety of neurological disorders.
合成方法
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one can be synthesized through a multistep process starting with the reaction of 2-chloroacetyl chloride with piperazine, followed by the reaction of the resulting intermediate with ethylamine and acetic anhydride. The final product is obtained through the reaction of this intermediate with 2-chloroacrolein.
科学研究应用
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one has been used extensively in scientific research to study the role of NMDA receptors in various neurological disorders. It has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease and depression. This compound has also been used to study the mechanisms underlying drug addiction and withdrawal.
属性
IUPAC Name |
4-(2-chloroprop-2-enyl)-3-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-3-8-9(13)11-4-5-12(8)6-7(2)10/h8H,2-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPUQTBTOAPVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


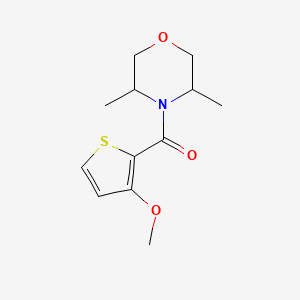
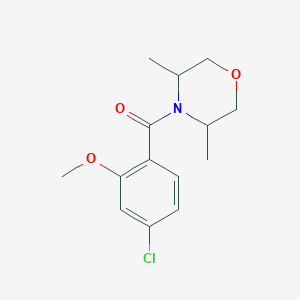

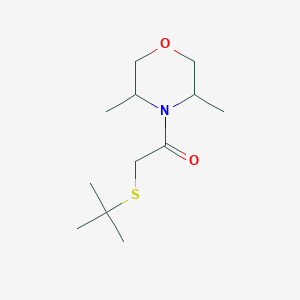


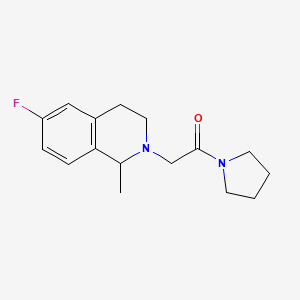
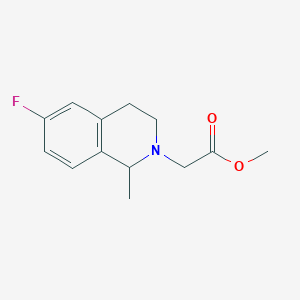
![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)

![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)